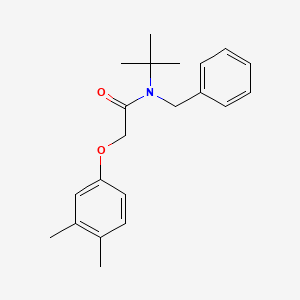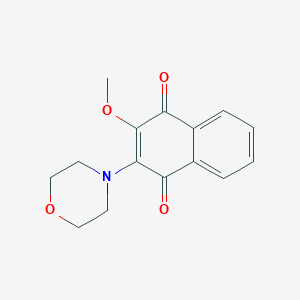
2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-4-(1-pyrrolidinylcarbonyl)quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPQ, and it has been found to have interesting properties that make it useful in various research fields. In
Mecanismo De Acción
BPQ exerts its effects through the inhibition of specific proteins that are essential for the growth and survival of cancer cells. Specifically, BPQ has been found to inhibit the activity of protein kinase CK2, which is a key regulator of cell growth and survival. By inhibiting CK2, BPQ can prevent the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
BPQ has been found to have various biochemical and physiological effects. In addition to its effects on cancer cells, BPQ has also been found to have anti-inflammatory and antioxidant properties. These properties make BPQ potentially useful in the treatment of various diseases such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPQ in lab experiments is its specificity. BPQ targets specific proteins and pathways, which allows for more precise and targeted research. Additionally, BPQ is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one limitation of BPQ is its potential toxicity. While BPQ has been found to be relatively safe in animal studies, more research is needed to determine its safety in humans.
Direcciones Futuras
There are several potential future directions for research on BPQ. One area of interest is in the development of BPQ derivatives that may have improved efficacy and safety profiles. Additionally, further research is needed to determine the optimal dosing and administration of BPQ for various diseases. Finally, more research is needed to explore the potential applications of BPQ in other areas of research such as infectious diseases and autoimmune disorders.
In conclusion, BPQ is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its specificity, ease of synthesis and purification, and potential applications in cancer and neurodegenerative diseases make it a promising compound for future research. However, more research is needed to determine its safety and efficacy in humans and to explore its potential applications in other areas of research.
Métodos De Síntesis
The synthesis of BPQ involves the reaction between 2-(1,3-benzodioxol-5-yl)-4-chloroquinoline and pyrrolidine-1-carbonyl chloride. This reaction results in the formation of BPQ, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
BPQ has been found to have various applications in scientific research. One of the most significant applications of BPQ is in the field of cancer research. BPQ has been shown to inhibit the growth of cancer cells by targeting specific proteins that are essential for tumor growth. Additionally, BPQ has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(23-9-3-4-10-23)16-12-18(22-17-6-2-1-5-15(16)17)14-7-8-19-20(11-14)26-13-25-19/h1-2,5-8,11-12H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIZLANPZZEVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)

![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)


![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)

![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)
